molecular formula C14H20N2O4S B2999456 1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 380459-27-8

1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B2999456
CAS No.: 380459-27-8
M. Wt: 312.38
InChI Key: OKQPCCRQYXSRIQ-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is a sulfonamide derivative featuring a piperidine ring substituted with a carboxamide group at the 4-position and a 4-ethoxyphenylsulfonyl moiety at the 1-position. Its molecular formula is C14H19N2O4S (calculated from and related analogs), with a molecular weight of approximately 325.38 g/mol (similar to ). This compound serves as a scaffold for drug discovery, particularly in targeting enzymes or receptors where sulfonamide and carboxamide functionalities are critical .

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-2-20-12-3-5-13(6-4-12)21(18,19)16-9-7-11(8-10-16)14(15)17/h3-6,11H,2,7-10H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQPCCRQYXSRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and an ethoxyphenyl moiety. Its molecular formula is C14H19N2O3SC_{14}H_{19}N_{2}O_{3}S with a molecular weight of approximately 303.38 g/mol. The presence of the sulfonyl group enhances its reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . It has been studied for its potential to inhibit tumor growth through various mechanisms, including modulation of metabolic pathways involved in cancer cell proliferation.

  • Mechanism of Action : The compound may interact with specific enzymes and receptors implicated in cancer metabolism, such as pyruvate kinase M2, which is known to play a role in tumorigenesis .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

  • Research Findings : A study demonstrated that derivatives of similar piperidine compounds showed significant inhibition of inflammatory markers in cellular models .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent . It has been tested against various bacterial strains, demonstrating moderate to strong antibacterial activity.

Bacterial Strain Activity Level
Salmonella typhiStrong
Bacillus subtilisModerate
Escherichia coliWeak to Moderate
Staphylococcus aureusModerate

This suggests its potential application in developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for therapeutic strategies against neurodegenerative diseases and certain infections.

  • Inhibition Potency : Various synthesized derivatives have shown varying degrees of enzyme inhibition, with some compounds achieving IC50 values as low as 2.14 µM against AChE .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A recent study focused on the interaction of this compound with cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner.
  • Anti-inflammatory Research : Another investigation assessed the compound's effect on inflammatory pathways in animal models, showing a marked decrease in edema and inflammatory cytokine levels after treatment.
  • Antimicrobial Testing : In vitro testing against various pathogens indicated that the compound could serve as a lead structure for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide ()
  • Structure : 4-methylphenylsulfonyl group; phenethylamide substituent.
  • Molecular Weight : ~380.47 g/mol (C21H25N2O3S).
  • Key Differences: The methyl group (electron-donating but less polar than ethoxy) reduces solubility compared to the ethoxy group.
  • Implications : Reduced polarity may lower aqueous solubility but enhance blood-brain barrier penetration .
1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide ()
  • Structure : 3-fluoro-4-methoxyphenylsulfonyl group.
  • Molecular Weight : ~343.34 g/mol (C13H16FN2O4S).
  • Key Differences :
    • Fluorine’s electronegativity increases polarity and metabolic stability.
    • Methoxy at the 4-position vs. ethoxy: Shorter alkyl chain reduces lipophilicity slightly.
1-((4-acetamidophenyl)sulfonyl)piperidine-4-carboxamide ()
  • Structure : 4-acetamidophenylsulfonyl group.
  • Molecular Weight : 325.38 g/mol (C14H19N3O4S).
  • Key Differences :
    • Acetamido group introduces hydrogen-bonding capacity and polarity.
    • Bulkier than ethoxy, possibly reducing membrane permeability.

Functional Group Modifications

Ethyl 1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate ()
  • Structure : Ethyl ester instead of carboxamide.
  • Molecular Weight: 341.42 g/mol (C16H23NO5S).
  • Key Differences :
    • Ester group increases lipophilicity, favoring absorption but reducing metabolic stability (prone to hydrolysis).
    • Lacks hydrogen-bonding capacity of the carboxamide.
  • Implications : Higher logP value suggests better tissue penetration but shorter half-life .
1-[(4-iodo-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide ()
  • Structure : 4-iodo-3-methoxyphenylsulfonyl group.
  • Molecular Weight : 424.25 g/mol (C13H17IN2O4S).
  • Key Differences :
    • Iodo substituent adds significant molecular weight and polarizability, enabling halogen bonding.
    • Methoxy at 3-position alters steric and electronic effects.
  • Implications: Potential for enhanced target binding via halogen interactions but increased risk of toxicity due to iodine .

Structural Simplifications

1-[(4-ethoxyphenyl)sulfonyl]piperidine ()
  • Structure : Lacks the 4-carboxamide group.
  • Molecular Weight: 269.36 g/mol (C13H19NO3S).
  • Key Differences :
    • Absence of carboxamide eliminates hydrogen-bonding sites, reducing solubility and target affinity.
    • Simplified structure may improve synthetic accessibility.
  • Implications : Lower potency in enzyme inhibition assays but a useful intermediate for further derivatization .

Research Findings and Implications

  • Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility but may reduce metabolic stability compared to halogens (e.g., fluorine, iodine) .
  • Functional Group Impact : Carboxamide derivatives generally exhibit better target affinity and solubility than esters, which prioritize lipophilicity .
  • Synthetic Accessibility : Piperidine sulfonamides are readily synthesized via sulfonylation of piperidine intermediates (e.g., ), though iodinated analogs require specialized handling .

Q & A

Basic: What are the key synthetic pathways for 1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sulfonylation of a piperidinecarboxamide precursor with 4-ethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Critical steps include:

  • Sulfonylation: Reacting the piperidine core with the sulfonyl chloride at 0–25°C for 6–12 hours .
  • Purification: Column chromatography or recrystallization to isolate the product, with yields influenced by solvent choice (e.g., ethanol/water mixtures) .
  • Optimization: Adjusting stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) and monitoring pH to minimize side reactions like over-sulfonylation .

Basic: How is the crystal structure of sulfonyl-piperidinecarboxamide derivatives characterized, and what structural insights are critical?

Answer:
X-ray crystallography is the gold standard. Key parameters include:

  • Unit cell dimensions: For example, a derivative in has axes a = 13.286 Å, b = 9.1468 Å, and c = 10.957 Å, revealing a monoclinic system .
  • Hydrogen bonding: Sulfonyl and carboxamide groups often form intermolecular bonds, influencing stability and packing .
  • Torsion angles: Variations in the piperidine ring conformation (chair vs. boat) affect ligand-receptor interactions in biological studies .

Advanced: How should structure-activity relationship (SAR) studies be designed for sulfonyl-piperidinecarboxamide derivatives?

Answer:
SAR studies require systematic variation of substituents and evaluation of bioactivity:

  • Substituent libraries: Modify the ethoxy group (e.g., replace with fluoro, chloro, or methoxy) to assess electronic effects on target binding .
  • Biological assays: Test derivatives against relevant targets (e.g., carbonic anhydrases in ) using enzyme inhibition assays .
  • Data correlation: Use computational tools (e.g., molecular docking) to link structural features (e.g., logP, polar surface area) to activity trends .

Advanced: How can contradictions in reported biological activities of sulfonamide-containing piperidine derivatives be resolved?

Answer:
Contradictions often arise from differences in experimental design or compound purity. Methodological solutions include:

  • Purity validation: Ensure ≥95% purity via HPLC (as in ) and characterize by NMR/IR to exclude impurities .
  • Standardized assays: Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability .
  • Meta-analysis: Compare substituent effects across studies (e.g., 4-ethoxy vs. 4-fluoro in ) to identify consistent trends .

Basic: What spectroscopic techniques are essential for characterizing sulfonyl-piperidinecarboxamides, and how are they interpreted?

Answer:

  • ¹H/¹³C NMR: Identify protons on the piperidine ring (δ 1.5–3.5 ppm) and aromatic sulfonyl groups (δ 7.4–8.1 ppm). Carboxamide NH appears as a broad singlet (δ 6–8 ppm) .
  • IR spectroscopy: Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) functional groups .
  • Mass spectrometry: Validate molecular weight (e.g., m/z 313 for a derivative in ) and fragmentation patterns .

Advanced: How can computational chemistry enhance the design of novel piperidinecarboxamide derivatives?

Answer:

  • Reaction path prediction: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error synthesis .
  • Property prediction: Tools like ACD/Percepta estimate logP, solubility, and bioavailability to prioritize derivatives .
  • Docking studies: Simulate binding to target proteins (e.g., carbonic anhydrase in ) to guide substituent selection .

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